molecular formula C17H20FN5O B2409313 3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine CAS No. 2320532-81-6

3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine

Cat. No.: B2409313
CAS No.: 2320532-81-6
M. Wt: 329.379
InChI Key: LCZFYBDIGIHOAF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazine core substituted with a cyclopropyl group and a piperidinylmethoxy group, which includes a fluoropyrimidine moiety. The presence of these functional groups contributes to its distinct chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Piperidinylmethoxy Group: The piperidinylmethoxy group can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with a methoxy-substituted pyridazine intermediate.

    Incorporation of the Fluoropyrimidine Moiety: The fluoropyrimidine moiety can be introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate fluoropyrimidine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine or piperidine rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives with altered functional groups.

Scientific Research Applications

3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer, where it may act as an inhibitor of specific enzymes or pathways.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine core, known for its kinase inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential biological activities, particularly in cancer treatment.

Uniqueness

3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and fluoropyrimidine moieties contribute to its stability and potential interactions with biological targets, setting it apart from other similar compounds.

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c18-14-9-19-11-20-17(14)23-7-5-12(6-8-23)10-24-16-4-3-15(21-22-16)13-1-2-13/h3-4,9,11-13H,1-2,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZFYBDIGIHOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NC=NC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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